BenchChemオンラインストアへようこそ!

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

High-Throughput Screening Assay Inactivity Negative Control

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic, small-molecule heterocycle built on a 1,3,4-oxadiazole core, substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position via an amide linkage to a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₁₇H₁₃Cl₂N₃O₄, with a molecular weight of 394.2 g/mol and a computed XLogP3 of 3.8, placing it in a moderately lipophilic chemical space typical of screening-library compounds.

Molecular Formula C17H13Cl2N3O4
Molecular Weight 394.21
CAS No. 891134-31-9
Cat. No. B2411733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS891134-31-9
Molecular FormulaC17H13Cl2N3O4
Molecular Weight394.21
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC
InChIInChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23)
InChIKeyFEDAOFVHWZEXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 891134-31-9): Core Identity and Procurement Baseline


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic, small-molecule heterocycle built on a 1,3,4-oxadiazole core, substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position via an amide linkage to a 3,4-dimethoxybenzamide moiety [1]. Its molecular formula is C₁₇H₁₃Cl₂N₃O₄, with a molecular weight of 394.2 g/mol and a computed XLogP3 of 3.8, placing it in a moderately lipophilic chemical space typical of screening-library compounds [1]. The compound is catalogued under PubChem CID 7244020 and bears the screening identifiers F2518-0038 and SMSSF-0047894, indicating its origin in commercial screening collections [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (891134-31-9)


The compound’s biological signature is exquisitely sensitive to the precise substitution pattern on the benzamide ring. The 3,4-dimethoxy orientation generates a specific hydrogen-bond acceptor topology and molecular electrostatic potential surface that is distinct from the 3,5-dimethoxy, 2,3-dimethoxy, or 4-methoxy positional isomers [1]. As demonstrated by PubChem high-throughput screening data, this particular compound returns an ‘Inactive’ call across multiple, biologically unrelated assay formats—including a kinase-targeted library screen against Mycobacterium tuberculosis H37Rv (AID 2842), an AlphaScreen for inhibitors of the SSB-PriA interaction (AID 1272365), and a phosphatase PstP inhibition screen (AID 2060911) [2]. Simply procuring a close oxadiazole analog without verifying its specific bioactivity fingerprint could introduce unwanted target activity, confounding experimental interpretation in hit-finding or chemical-biology campaigns [2].

Quantitative Differentiation Evidence for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (891134-31-9) Relative to Closest Analogs


Consistent Inactivity Across Multiple High-Throughput Screening Assays

In contrast to many structurally related 1,3,4-oxadiazole analogs that exhibit promiscuous bioactivity in screening cascades, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide demonstrates a clean inactivity profile across five distinct PubChem high-throughput screening assays. The compound was tested and returned an ‘Inactive’ call in AID 2842 (M. tuberculosis H37Rv kinase library), AID 1159607 (RMI-FANCM interaction), AID 1272365 (SSB-PriA AlphaScreen with two different targets), and AID 2060911 (PstP phosphatase) [1]. This multi-assay inactivity is a distinguishing feature, as many 2,5-disubstituted-1,3,4-oxadiazole analogs found in the same screening libraries frequently exhibit single-digit micromolar activity in at least one of these assay formats. The absence of any reported activity value (i.e., a ‘null’ result) makes this compound valuable as a negative control or as a clean-start scaffold for medicinal chemistry optimization [1].

High-Throughput Screening Assay Inactivity Negative Control

Unique 3,4-Dimethoxybenzamide Substitution Pattern as a Differentiator from the 3,5-Dimethoxy and 2,3-Dimethoxy Isomers

The compound possesses a 3,4-dimethoxy substitution on the benzamide ring, whereas the closest commercially available analogs feature either 3,5-dimethoxy or 2,3-dimethoxy arrangements [1]. This positional difference alters the spatial orientation of the methoxy oxygen lone pairs, directly affecting the molecular electrostatic potential (EPS) surface and hydrogen-bond acceptor capacity. The computed topological polar surface area (TPSA) of this compound is 86.5 Ų, placing it in a range considered favorable for passive membrane permeability while still providing sufficient hydrogen-bonding capability [1]. Although no direct biological head-to-head comparison between the 3,4- and 3,5-isomers has been published, the class-level evidence indicates that even a single methoxy positional shift in oxadiazole-benzamide scaffolds can lead to dramatic changes in target-binding profiles [2].

Positional Isomer Differentiation Structure–Activity Relationship Electrostatic Topology

Qualified Negative Control Status Supported by PubChem Kinase Screening Data

In a confirmatory high-throughput screen specifically designed to identify inhibitors of Mycobacterium tuberculosis H37Rv using a putative kinase compound library (PubChem AID 2842), N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide was classified as ‘Inactive’ [1]. This contrasts with the expectation that many compounds in a kinase-targeted library would exhibit some level of inhibition. The inactivity in this focused kinase screen, combined with inactivity in the unrelated SSB-PriA and PstP phosphatase assays, suggests that the compound is not a general kinase inhibitor and does not interfere with common assay readout technologies (e.g., AlphaScreen) [1]. This verified lack-of-activity profile is particularly valuable for researchers who require a compound that does not engage the kinase targets or reporter systems commonly interrogated in drug discovery.

Kinase Inhibitor Screening Negative Control Compound Mycobacterium tuberculosis

High-Value Application Scenarios for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (891134-31-9) in Research and Procurement


Verified Negative Control for Kinase and Protein–Protein Interaction High-Throughput Screens

Because this compound has been tested and confirmed as ‘Inactive’ in a kinase-targeted HTS against M. tuberculosis H37Rv (AID 2842) and in an AlphaScreen for SSB-PriA inhibitors (AID 1272365), it serves as an ideal negative control for laboratories running similar kinase or protein–protein interaction screens [1]. Its lack of activity in orthogonal assay formats minimizes the risk of technology-specific artifacts, making it a reliable baseline for normalizing screening data and setting activity thresholds.

Scaffold for Selective Medicinal Chemistry Optimization with Reduced Off-Target Liability

The documented multi-assay inactivity, combined with the unique 3,4-dimethoxybenzamide pharmacophore, positions this compound as an attractive starting scaffold for fragment-based or structure-guided optimization [1][2]. Medicinal chemists can introduce substituents to the oxadiazole or benzamide rings with confidence that any emergent target activity is due to the introduced modifications, rather than to pre-existing promiscuity in the core scaffold [2].

Probe for Investigating Positional Isomer Effects on Bioactivity in 1,3,4-Oxadiazole Series

The 3,4-dimethoxy substitution pattern represents a distinct chemical-space coordinate relative to the more common 3,5-dimethoxy and 2,3-dimethoxy isomers [1]. This compound can be used in systematic structure–activity relationship (SAR) studies to elucidate how the spatial orientation of methoxy groups influences target binding, solubility, and metabolic stability, contributing to the fundamental understanding of oxadiazole-benzamide pharmacophore requirements [2].

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.